AT13148

概要

説明

AT13148は、経口投与可能な新規マルチAGCキナーゼ阻害剤です。強力な薬力学的効果と抗腫瘍活性で知られています。 この化合物は、プロテインキナーゼB(AKT)、プロテインキナーゼA(PKA)、プロテインキナーゼG(PKG)、およびRho関連タンパク質キナーゼ(ROCK)など、複数のAGCキナーゼを標的とするため、がん治療の有望な候補となっています .

科学的研究の応用

AT13148 has significant applications in scientific research, particularly in cancer therapy. It has shown potent antitumor activity in preclinical models, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumor xenografts . The compound is also being investigated for its potential to inhibit metastasis and proliferation in solid tumors .

作用機序

AT13148は、AKT、PKA、ROCK、およびSGKを含む複数のAGCキナーゼを阻害することによって、その効果を発揮します。 この化合物は、これらのキナーゼの基質のリン酸化を阻害し、がん細胞のアポトーシスを引き起こします . 遺伝子発現研究により、this compoundは主にアポトーシス遺伝子に影響を与え、選択的なAKT阻害剤とは異なることが示されました .

準備方法

合成経路と反応条件: AT13148の合成には、高スループットX線結晶構造解析とフラグメントベースのリード発見技術が用いられます。 この化合物はATP競合阻害剤であり、その調製には、キラル高速液体クロマトグラフィー(HPLC)を用いたエナンチオマー分離が含まれます . This compoundエナンチオマー分離の最適移動相は、n-ヘキサン、2-プロパノール、およびジエチルアミンを混合したものです .

工業生産方法: this compoundの工業生産方法は、あまり詳しく記載されていません。 この化合物の調製には、標準的な有機合成技術が用いられ、キラル固定相を用いたエナンチオマー純度と、複数のキナーゼに対する活性に対する高スループットスクリーニングが含まれます .

化学反応解析

反応の種類: this compoundは、リン酸化阻害とアポトーシス誘導を含むさまざまな化学反応を起こします。 AKT、p70S6キナーゼ、PKA、ROCK、およびSGKの基質のリン酸化を阻害することが知られています .

一般的な試薬と条件: This compoundの合成および反応で使用される一般的な試薬には、エナンチオマー分離用のn-ヘキサン、2-プロパノール、およびジエチルアミンがあります . この化合物は、キナーゼ活性の阻害効果を決定するために、さまざまな生化学的アッセイでも試験されます .

形成される主要な生成物: this compoundを含む反応から形成される主要な生成物は、標的キナーゼのリン酸化された基質とリン酸化されていない基質です。 この化合物は、臨床的に関連する遺伝的欠損を持つがん細胞においてアポトーシスを誘導します .

科学研究への応用

This compoundは、特にがん治療における科学研究に重要な用途があります。 この化合物は、HER2陽性、PIK3CA変異乳がん、PTEN欠損前立腺がん、およびPTEN欠損子宮腫瘍異種移植片を含む前臨床モデルにおいて、強力な抗腫瘍活性を示しています . この化合物は、固形腫瘍における転移と増殖を阻害する可能性についても調査されています .

化学反応の分析

Types of Reactions: AT13148 undergoes various chemical reactions, including phosphorylation inhibition and apoptosis induction. It is known to inhibit the phosphorylation of substrates of AKT, p70S6 kinase, PKA, ROCK, and SGK .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include n-hexane, 2-propanol, and diethylamine for enantiomeric separation . The compound is also tested in various biochemical assays to determine its inhibitory effects on kinase activity .

Major Products Formed: The major products formed from the reactions involving this compound are phosphorylated and non-phosphorylated substrates of the targeted kinases. The compound induces apoptosis in cancer cells with clinically relevant genetic defects .

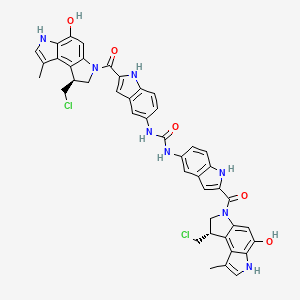

類似化合物との比較

類似化合物: AT13148と類似の化合物には、CCT128930などの他のマルチAGCキナーゼ阻害剤や選択的なAKT阻害剤が含まれます . これらの化合物はAGCキナーゼを標的とすることもありますが、選択性プロファイルと作用機序が異なる場合があります。

独自性: This compoundは、複数のAGCキナーゼを同時に阻害する能力によって独特です。これは、単一のキナーゼを標的とする場合と比較して、抗腫瘍活性を高め、臨床的な耐性を最小限に抑える可能性があります . このマルチターゲットアプローチは、this compoundをより選択的なキナーゼ阻害剤とは異なるものにしており、がん治療の有望な候補となっています。

特性

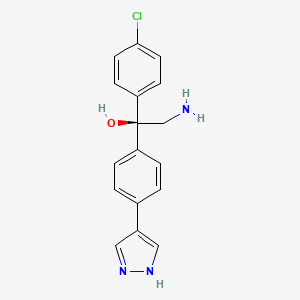

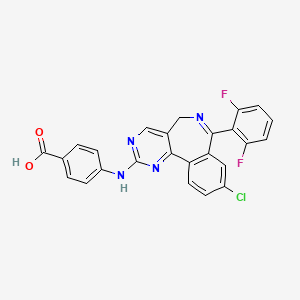

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056901-62-2 | |

| Record name | AT-13148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-13148 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

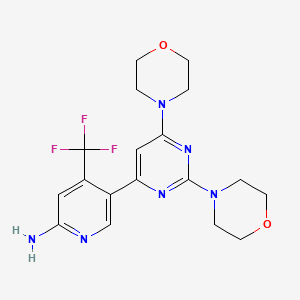

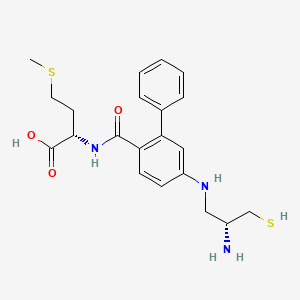

Feasible Synthetic Routes

Q1: What are the primary molecular targets of AT13148?

A1: this compound is an ATP-competitive inhibitor targeting multiple AGC kinases, primarily ROCK1/2 and AKT, but also PKA and p70S6K. [, , , ]

Q2: How does this compound exert its anti-tumor effects?

A2: this compound inhibits the kinase activity of its targets, leading to downstream effects such as:

- Inhibition of cell proliferation and migration: By targeting ROCK kinases, this compound disrupts the actomyosin cytoskeleton, impacting cell motility and invasion. []

- Induction of apoptosis: this compound promotes programmed cell death, potentially through the modulation of apoptosis-related genes. [, ]

- Sensitization to chemotherapy: this compound may enhance the efficacy of existing cancer treatments, such as oxaliplatin in colorectal cancer. []

Q3: Does this compound affect AKT phosphorylation?

A3: While some ATP-competitive AKT inhibitors induce AKT phosphorylation at serine 473 as a reactivation mechanism, this phenomenon is not observed with this compound. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H17ClN4O, and its molecular weight is 340.81 g/mol. []

Q5: What is the pharmacokinetic profile of this compound?

A5: Studies in mice indicate that this compound exhibits moderate to low plasma clearance. [] In a phase I clinical trial, a maximum tolerated dose of 180 mg was established. At this dose, the mean Cmax was 400 nmol/L, and the mean AUC was 13,000 nmol/L/hour. []

Q6: What pharmacodynamic markers have been investigated for this compound?

A6: Several pharmacodynamic markers have been assessed, including:

- AKT signaling: p-AKT, p-S6K, and p-GSK3β levels in tumor biopsies, platelet-rich plasma, and hair follicles. []

- ROCK signaling: p-cofilin and p-MLC2 levels in tumor biopsies. []

- PKA signaling: p-VASP levels in tumor biopsies, platelet-rich plasma, and hair follicles. []

- Gene expression: Microarray studies revealed distinct effects of this compound compared to AKT-selective inhibitors, particularly a predominant impact on apoptosis genes. [, ]

Q7: What in vitro models have been used to assess this compound activity?

A7: this compound demonstrates anti-proliferative activity against various cancer cell lines, including those harboring:

- PTEN deficiency: PC3 prostate cancer, MES-SA uterine cancer [, ]

- HER2 amplification: BT474 breast cancer []

- PIK3CA mutations: BT474 breast cancer []

- KRAS mutations [, , , ]

Q8: What in vivo models have been used to assess this compound activity?

A8: this compound has shown antitumor activity in various xenograft models:

- HER2-positive, PIK3CA-mutant BT474 breast cancer []

- PTEN-deficient PC3 human prostate cancer []

- PTEN-deficient MES-SA uterine tumor [, ]

- KPC mouse pancreatic cancer model []

- Human TKCC5 patient-derived pancreatic tumor cells []

Q9: What resistance mechanisms have been identified for this compound?

A9: In A2780 human ovarian cancer cells, acquired resistance to this compound was associated with increased ERK1/2 phosphorylation, possibly due to the loss of the ERK1/2 phosphatase MKP-3. []

Q10: Does this compound exhibit cross-resistance with other kinase inhibitors?

A10: this compound-resistant A2780 ovarian cancer sub-clones showed cross-resistance to MEK inhibitors (PD-0325901 and selumetinib). []

Q11: What are the known toxicities associated with this compound?

A11: In the phase I clinical trial, dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash. [] The most common side effects were fatigue, nausea, headaches, and hypotension. []

Q12: Are there any known biomarkers for predicting this compound efficacy?

A12: While specific biomarkers are not explicitly mentioned in the provided research, the following genetic alterations are associated with this compound sensitivity:

- PTEN mutations []

- KIT and PDGFRA amplifications, particularly with KDR co-amplification []

- VHL mutations in kidney cancer cell lines []

Q13: Have any biomarkers been identified for monitoring this compound treatment response?

A13: Pharmacodynamic markers such as p-GSK3β levels in platelet-rich plasma and p-cofilin levels in tumor biopsies have been used to assess target engagement during this compound treatment. [] Additionally, gene expression profiling may offer insights into the compound's mechanism of action and potential response biomarkers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)